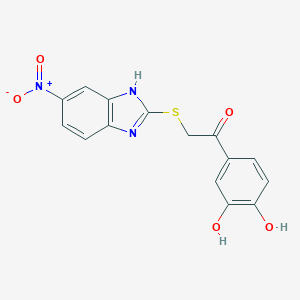
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone is a complex organic compound that features both phenolic and benzimidazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Nitration: The benzimidazole core can be nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group at the desired position.
Thioether Formation: The thiol group can be introduced by reacting the nitrobenzimidazole with a suitable thiol reagent.
Coupling with 3,4-Dihydroxyphenylacetone: The final step involves coupling the thiolated benzimidazole with 3,4-dihydroxyphenylacetone under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or sodium dithionite.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.
Substitution: Alkyl halides for ether formation, acyl chlorides for ester formation.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers, esters.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying enzyme activities or as a potential inhibitor of specific biological pathways.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The phenolic and nitro groups could participate in redox reactions, while the benzimidazole moiety could interact with nucleic acids or proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-Dihydroxyphenyl)-2-mercaptoethanone: Lacks the benzimidazole moiety.
2-(3,4-Dihydroxyphenyl)-1H-benzimidazole: Lacks the nitro group and the thioether linkage.
5-Nitro-1H-benzimidazole-2-thiol: Lacks the phenolic group.
Uniqueness
1-(3,4-dihydroxyphenyl)-2-({5-nitro-1H-benzimidazol-2-yl}sulfanyl)ethanone is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both phenolic and benzimidazole groups allows for diverse interactions with biological targets, while the nitro group adds an additional layer of reactivity.
Propiedades
Fórmula molecular |
C15H11N3O5S |
|---|---|
Peso molecular |
345.3g/mol |
Nombre IUPAC |
1-(3,4-dihydroxyphenyl)-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C15H11N3O5S/c19-12-4-1-8(5-13(12)20)14(21)7-24-15-16-10-3-2-9(18(22)23)6-11(10)17-15/h1-6,19-20H,7H2,(H,16,17) |
Clave InChI |
QBJTWNQVNTYDIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O)O |
SMILES canónico |
C1=CC(=C(C=C1C(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B504786.png)
![4-METHYL-N-[3-(PHENYLAMINO)QUINOXALIN-2-YL]BENZENE-1-SULFONAMIDE](/img/structure/B504787.png)
![3-amino-N-[3-(trifluoromethyl)phenyl]-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B504788.png)
![N-(2-{[(1-phenylethyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B504789.png)

![N~1~-[2-(2-chlorophenyl)ethyl]-N~2~-cyclopropylethanediamide](/img/structure/B504793.png)

![2-methyl-N-{2-[(2-methylphenyl)carbamoyl]phenyl}benzamide](/img/structure/B504798.png)
![N-[4-(azepan-1-ylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-3-fluorobenzamide](/img/structure/B504802.png)
![5-{[(3-fluorophenyl)carbonyl]amino}-1-phenyl-N,N-dipropyl-1H-pyrazole-4-carboxamide](/img/structure/B504803.png)
![N-(4-bromophenyl)-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504804.png)
![5-[(3-fluorobenzoyl)amino]-N-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504805.png)
![N,N-diethyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B504807.png)
![N'-[2-(3-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide](/img/structure/B504808.png)
